(3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol is a fluorinated piperidine derivative. This compound is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to the piperidine ring, which imparts unique chemical and physical properties. The stereochemistry of the compound, indicated by the (3R,4S) configuration, plays a crucial role in its reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorination of Piperidine Derivatives: One common method involves the selective fluorination of piperidine derivatives. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or through catalytic hydrogenation processes.
Industrial Production Methods
Industrial production of (3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol typically involves multi-step synthesis starting from readily available piperidine derivatives. The process includes:
Batch Processing: Sequential addition of reagents in a controlled environment to ensure high yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the trifluoromethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, DMP, m-CPBA
Reducing Agents: LiAlH4, NaBH4
Nucleophiles: Amines, thiols
Catalysts: Copper salts, silver salts
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Dehydroxylated or demethylated derivatives
Substitution Products: Amino or thiol-substituted derivatives
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex fluorinated compounds.
Fluorine Chemistry: Studied for its unique reactivity due to the presence of fluorine atoms.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: Explored for its ability to bind to certain biological receptors, influencing biochemical pathways.
Medicine
Drug Development: Potential candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Diagnostic Agents: Used in the development of fluorinated diagnostic agents for imaging techniques like PET (positron emission tomography).
Industry
Material Science: Utilized in the development of new materials with enhanced properties such as increased thermal stability and resistance to degradation.
Agriculture: Studied for its potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism by which (3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. The trifluoromethyl group increases the lipophilicity of the compound, facilitating its passage through biological membranes and enhancing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-fluoropiperidin-4-ol: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
(3R,4S)-4-(trifluoromethyl)piperidin-4-ol: Lacks the fluorine atom at the 3-position, affecting its chemical properties and applications.
(3R,4S)-3-chloro-4-(trifluoromethyl)piperidin-4-ol:
Uniqueness
(3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol is unique due to the combined presence of both a fluorine atom and a trifluoromethyl group, which significantly influences its chemical reactivity, biological activity, and potential applications in various fields. This dual substitution pattern is relatively rare and provides distinct advantages in terms of stability, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
(3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F4NO/c7-4-3-11-2-1-5(4,12)6(8,9)10/h4,11-12H,1-3H2/t4-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZOLOJJHHQFKF-UHNVWZDZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1(C(F)(F)F)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@]1(C(F)(F)F)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.